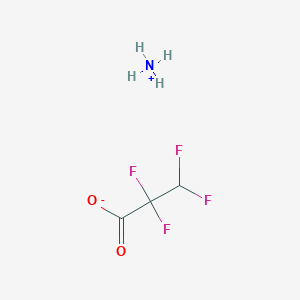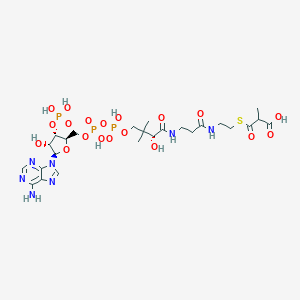
Ammonium 2,2,3,3-tetrafluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,2,3,3-tetrafluoropropionate (ATFP) is a chemical compound that has been widely used in scientific research. It is a salt of the tetrafluoropropionic acid, and its chemical formula is C3H2F4NO2. ATFP has been used in various applications, including as a catalyst in organic reactions, as a fluorinating agent, and as a reagent in the synthesis of new compounds. In
Mécanisme D'action
Ammonium 2,2,3,3-tetrafluoropropionate is a fluorinating agent that can introduce fluorine atoms into organic molecules. Fluorination can alter the chemical and physical properties of the molecule, such as its reactivity, solubility, and stability. The mechanism of action of Ammonium 2,2,3,3-tetrafluoropropionate involves the transfer of a fluorine atom from the reagent to the substrate, which can occur through various pathways depending on the reaction conditions.
Effets Biochimiques Et Physiologiques
Ammonium 2,2,3,3-tetrafluoropropionate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low acute toxicity and to be non-irritating to the skin and eyes. It is not known to have any significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium 2,2,3,3-tetrafluoropropionate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. It is also stable and can be stored for long periods without significant degradation. However, Ammonium 2,2,3,3-tetrafluoropropionate has some limitations, such as its high cost and limited availability. It is also not suitable for some reactions that require more reactive fluorinating agents.
Orientations Futures
There are several future directions for research on Ammonium 2,2,3,3-tetrafluoropropionate. One area of interest is the development of new synthetic methods for the preparation of Ammonium 2,2,3,3-tetrafluoropropionate and related compounds. Another area of research is the application of Ammonium 2,2,3,3-tetrafluoropropionate in the synthesis of new materials and the development of new drugs. Additionally, the biochemical and physiological effects of Ammonium 2,2,3,3-tetrafluoropropionate should be further studied to ensure its safety and environmental impact. Finally, the use of Ammonium 2,2,3,3-tetrafluoropropionate in the preparation of fluorinated amino acids and peptides for drug discovery should be explored further.
Méthodes De Synthèse
Ammonium 2,2,3,3-tetrafluoropropionate can be synthesized by reacting ammonium hydroxide with 2,2,3,3-tetrafluoropropionic acid. The reaction takes place in a solvent such as water or methanol, and the resulting product is a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ammonium 2,2,3,3-tetrafluoropropionate has been used in various scientific research applications, including as a fluorinating agent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a reagent in the preparation of new materials. It has also been used in the synthesis of fluorinated amino acids and peptides, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
1428-27-9 |
|---|---|
Nom du produit |
Ammonium 2,2,3,3-tetrafluoropropionate |
Formule moléculaire |
C3H5F4NO2 |
Poids moléculaire |
163.07 g/mol |
Nom IUPAC |
azanium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.H3N/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);1H3 |
Clé InChI |
RGAICKSSHYNZPZ-UHFFFAOYSA-N |
SMILES isomérique |
C(C(C(=O)O)(F)F)(F)F.N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
SMILES canonique |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
Autres numéros CAS |
1428-27-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)







![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)

